

## chemical structure and properties of 1V209

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An In-depth Technical Guide to 1V209: A TLR7 Agonist for Immunotherapy

### **Abstract**

**1V209**, also known as TLR7 agonist T7, is a synthetic small molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated anti-tumor properties.[1][2][3] Structurally, it is a benzoic acid-modified purine derivative.[4] Its mechanism of action involves the activation of the innate immune system, leading to the production of pro-inflammatory cytokines and the priming of an adaptive immune response, qualifying it as a potent vaccine adjuvant.[2] A significant challenge with **1V209** is its poor water solubility, which necessitates formulation strategies such as conjugation with polysaccharides, cholesterol, or nanoparticles to enhance its bioavailability, efficacy, and targeted delivery while maintaining low toxicity.[1][3] Preclinical studies, both in vitro and in vivo, have shown that formulated **1V209** can stimulate dendritic cell activation, induce robust cytokine secretion, and inhibit tumor growth and metastasis in various cancer models.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental methodologies related to **1V209** for researchers and drug development professionals.

# **Chemical Identity and Physicochemical Properties**

**1V209** is a synthetic compound belonging to the oxoadenine series.[5] Its chemical identity and key properties are summarized below.

### **Table 1: Chemical Identifiers for 1V209**



Identifier	Value
IUPAC Name	4-[[6-amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]-benzoic acid[4][6]
Synonyms	TLR7 agonist T7[1][2][4]
CAS Number	1062444-54-5[1][3][4]
Molecular Formula	C16H17N5O5[1][3][4]
Molecular Weight	359.34 g/mol [1][3]
SMILES	OC(C1=CC=C(CN2C(NC3=C2N=C(OCCOC)N= C3N)=O)C=C1)=O[4]
InChI Key	ATISKRYGYNSRNP-UHFFFAOYSA-N[4][6]

**Table 2: Physicochemical Properties of 1V209** 

Property	Value	Source(s)
Appearance	Off-white to yellow solid	[3]
Purity	≥98%	[4]
Solubility	DMSO: ≥ 60 mg/mL	[1][2]
DMF: 0.1 mg/mL	[4]	
PBS (pH 7.2): 0.1 mg/mL	[4]	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1]

### **Biological Activity and Mechanism of Action**

**1V209** functions as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor (PRR) in the innate immune system.[2][7] TLR7 is located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and other antigen-presenting







cells (APCs).[8] Upon binding to TLR7, **1V209** initiates a signaling cascade that leads to a potent immune response.

The activation of TLR7 by **1V209** triggers the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK family kinases and subsequent activation of TRAF6. This cascade culminates in the activation of two primary transcription factors:

- Nuclear Factor-kappa B (NF-κB): Drives the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
- Interferon Regulatory Factor 7 (IRF7): Induces the production of Type I interferons (IFN-α), which are critical for anti-viral responses and for cross-priming other immune cells.[8]

The resulting cytokine milieu enhances the antigen-presenting capacity of dendritic cells, promotes the activation of Natural Killer (NK) cells, and primes a robust, antigen-specific adaptive immune response driven by CD8+ T cells.[4][8] This makes **1V209** a powerful agent for cancer immunotherapy and a candidate for vaccine adjuvants.[2][8]



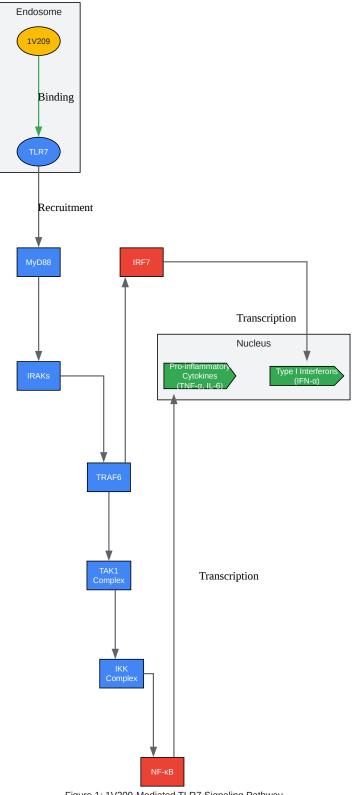


Figure 1: 1V209-Mediated TLR7 Signaling Pathway

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Figure 1: 1V209-Mediated TLR7 Signaling Pathway



### **Preclinical Data Summary**

The immunostimulatory activity of **1V209** has been evaluated in various preclinical models. Notably, unconjugated **1V209** shows limited activity, whereas its efficacy is significantly enhanced upon conjugation to carriers that improve its solubility and delivery.[4]

**Table 3: Summary of In Vitro Studies** 

System	Treatment	Key Findings	Concentration/ EC <sub>50</sub>	Source(s)
RAW 264.7 Macrophages	1V209 alone	No significant TNF-α secretion	-	[4]
RAW 264.7 Macrophages	1V209- polysaccharide conjugates	Increased TNF-α secretion	EC50: 4.62 - 61.7 nM	[4]
RAW 264.7 Macrophages	1V209	Stimulates TNF- α production	0.1 - 10 μΜ	[3]
Mouse BMDCs	1V209 alone	No significant IL- 6 secretion	-	[4]
Mouse BMDCs	1V209- polysaccharide conjugates	Increased IL-6 secretion	EC50: 3.2 - 188 nM	[4]
Mouse BMDCs	1V209-αMan- GNPs	Concentration- dependent IL-6 production	-	[9]
Human PBMCs	1V209-αMan- GNPs	Induced TNF-α production at low concentrations	-	[9]

BMDCs: Bone Marrow-Derived Dendritic Cells; PBMCs: Peripheral Blood Mononuclear Cells; GNPs: Gold Nanoparticles.

# **Table 4: Summary of In Vivo Studies**



Model	Treatment	Key Findings	Source(s)
4T1 Breast Cancer (Mice)	IV administration of 1V209 formulation	Nanoparticle accumulation in tumors, reduction in primary tumor growth, inhibition of lung metastases.	[3]
Mice (General)	IV administration of 1V209	Significantly increased plasma levels of IL-6, IP-10, and MCP-1 at 2 hours post-administration.	[3]
CT26 Colorectal Cancer (Mice)	Liposomes with 1V209-cholesterol	Decreased tumor weight/volume, reduced lung metastases, increased tumor-associated CD8+ IFN-y+ T cells, and increased survival.	[4][10]
C57BL/6 Mice (Immunization)	1V209-αMan-GNPs + Ovalbumin	Induced significantly higher titers of OVA- specific IgG2c antibody compared to unconjugated 1V209. No observed splenomegaly or weight loss.	[7]

## **Experimental Methodologies**

Detailed protocols are essential for reproducing and building upon existing research. Below are representative methodologies for key experiments involving **1V209**.



## **In Vitro Cytokine Production Assay**

This protocol describes a method to measure the ability of **1V209** formulations to induce cytokine secretion from immune cells.

Objective: To quantify TNF- $\alpha$  or IL-6 production by RAW 264.7 macrophages or bone marrow-derived dendritic cells (BMDCs) in response to **1V209**.

#### Materials:

- Cell Lines: RAW 264.7 or primary mouse BMDCs.
- Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin.
- Reagents: 1V209 (or its conjugated formulation), Lipopolysaccharide (LPS) as a positive control, PBS as a negative control.
- Assay Kit: ELISA kit for mouse TNF-α or IL-6.
- Equipment: 96-well cell culture plates, CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>), microplate reader.

#### Protocol:

- Cell Seeding: Seed RAW 264.7 cells or BMDCs in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of the 1V209 formulation, unconjugated 1V209, and LPS in culture medium.
- Stimulation: Remove the old medium from the cells and add 200 μL of the prepared treatments to the respective wells. Include wells with medium only (untreated) and PBS (vehicle control).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.[3][9]
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.



- ELISA: Quantify the concentration of TNF-α or IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
- Data Analysis: Construct a standard curve and determine the cytokine concentrations in the samples. Plot the concentration-response curves to determine EC<sub>50</sub> values if applicable.

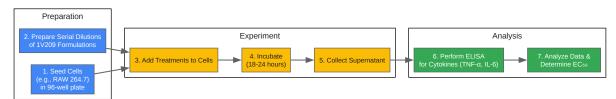


Figure 2: Workflow for In Vitro Cytokine Assay

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Figure 2: Workflow for In Vitro Cytokine Assay

### In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure to assess the antitumor effect of **1V209** formulations in a syngeneic mouse cancer model.

Objective: To evaluate the ability of a **1V209** formulation to inhibit tumor growth and metastasis.

#### Materials:

- Animal Model: BALB/c mice (6-8 weeks old).
- Cell Line: CT26 colorectal carcinoma or 4T1 breast cancer cells.
- Reagents: 1V209 formulation (e.g., 1V209-Cho-Lip), vehicle control (e.g., saline or empty liposomes).



 Equipment: Calipers for tumor measurement, syringes for injection, flow cytometer for immune cell analysis.

#### Protocol:

- Tumor Implantation: Subcutaneously inject 5 x 10<sup>5</sup> CT26 or 4T1 cells into the flank of each mouse.
- Group Formation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, **1V209** formulation).
- Treatment Administration: Administer the 1V209 formulation intravenously (IV) or via another appropriate route at a predetermined dose and schedule (e.g., 3 mg/kg every 3 days for 4 doses).[11]
- Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor body weight as an indicator of toxicity.
- Endpoint Analysis: At the end of the study (due to tumor burden or a fixed time point), euthanize the mice.
- Tissue Collection: Harvest tumors, spleens, and lungs. Weigh the primary tumors. Count metastatic nodules on the surface of the lungs.
- Immunophenotyping (Optional): Prepare single-cell suspensions from tumors or spleens. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD8, CD4, IFN-y) and analyze by flow cytometry to assess the immune response.
- Data Analysis: Compare tumor growth curves, final tumor weights, and the number of metastases between treatment groups using appropriate statistical tests (e.g., t-test, ANOVA).

## **Formulation and Synthesis Strategy**

The therapeutic potential of **1V209** is unlocked through formulations that address its poor solubility. The benzoic acid group on the **1V209** molecule provides a convenient chemical



handle for conjugation.[4][5]

Synthesis Strategy: The synthesis of 8-oxoadenines like **1V209** typically starts from commercially available purine precursors, such as 2,6-dichloropurine, and involves a multi-step process including alkylation to introduce the N-9 substituent.[5]

Conjugation Strategy: The core challenge with **1V209** is its hydrophobicity. Conjugation to hydrophilic or amphipathic carriers is a common and effective strategy to overcome this limitation and enhance biological activity.

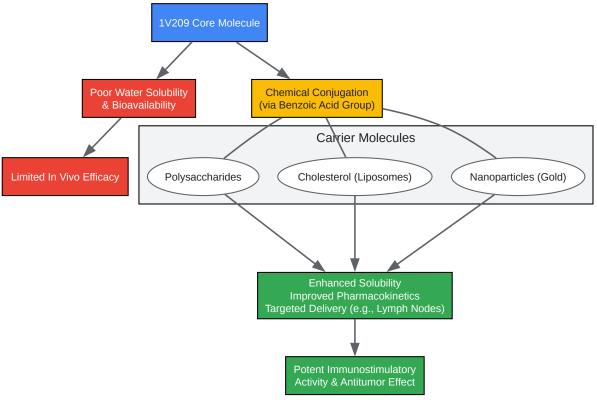


Figure 3: Rationale for 1V209 Formulation

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